molecular formula C12H10ClNO2 B1378734 methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate CAS No. 1797395-69-7

methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B1378734
M. Wt: 235.66 g/mol
InChI Key: BHIHEOBMWLDSEY-UHFFFAOYSA-N
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Description

“Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” is a chemical compound. However, the specific details about this compound are not readily available in the search results. It’s worth noting that the search results returned information about similar compounds, such as “methyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate” and "5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione"12.



Synthesis Analysis

The synthesis analysis of this specific compound is not directly available. However, related compounds such as “pinacol boronic esters” have been reported to be valuable building blocks in organic synthesis3. Another study highlighted the synthesis of thiophene derivatives by heterocyclization of various substrates4.



Molecular Structure Analysis

The molecular structure analysis of “methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” is not directly available. However, a study reported the crystal and molecular structure of a related compound, "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole"5.



Chemical Reactions Analysis

The chemical reactions analysis of this specific compound is not directly available. However, a study reported the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach3. Another study discussed the functionalizing deboronation of alkyl boronic esters6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a study discussed the tautomeric and conformational preferences of pyrazoles, which could be relevant as pyrrole is a similar heterocyclic compound6.


Scientific Research Applications

Antimicrobial Agent Synthesis

Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antibacterial and antifungal activities attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure increased this activity (Hublikar et al., 2019).

Crystal Structure Determination for Antitumoral Agents

The crystal structure of chain functionalized pyrroles, including methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, has been determined. These compounds are notable as active candidates in antitumoral agent research. Their structures were determined using synchrotron X-ray powder diffraction data, emphasizing their potential in drug development (Silva et al., 2012).

Antimycobacterial Activity

Derivatives of 1,5-diphenylpyrrole, including those related to methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate, have been explored for their antimycobacterial properties. These derivatives have shown promising activity against Mycobacterium tuberculosis, with some exhibiting activity better than existing treatments like streptomycin (Biava et al., 2008).

Design of Novel Antimicrobial Agents

Research has focused on the design and synthesis of new pyrrole derivatives for antimicrobial purposes. For instance, compounds involving modifications with atoms of chlorine, amide, and 1,3-oxazole fragments have been developed. These compounds have shown high anti-staphylococcus and antifungal activities, demonstrating their potential as antimicrobial agents (2020).

Development of Anticancer Agents

Methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate derivatives are being explored as potential anticancer agents. For example, various pyrrole derivatives have been synthesized and evaluated for their anticancer activities. These studies contribute significantly to the search for new therapeutic tools in cancer treatment (Hafez et al., 2016).

Safety And Hazards

The safety and hazards of “methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate” are not directly available. However, a safety data sheet for a related compound, “Methyl 3-chlorophenylacetate”, was found. It indicates that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation8.


properties

IUPAC Name

methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12(15)11-6-5-10(14-11)8-3-2-4-9(13)7-8/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIHEOBMWLDSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(3-chlorophenyl)-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kanwal, N Ann, S Fatima, AH Emwas, M Alazmi… - Molecules, 2020 - mdpi.com
A convenient two-step preparation of NH-free 5-aryl-pyrrole-2-carboxylates is described. The synthetic route consists of catalytic borylation of commercially available pyrrole-2-…
Number of citations: 6 www.mdpi.com

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